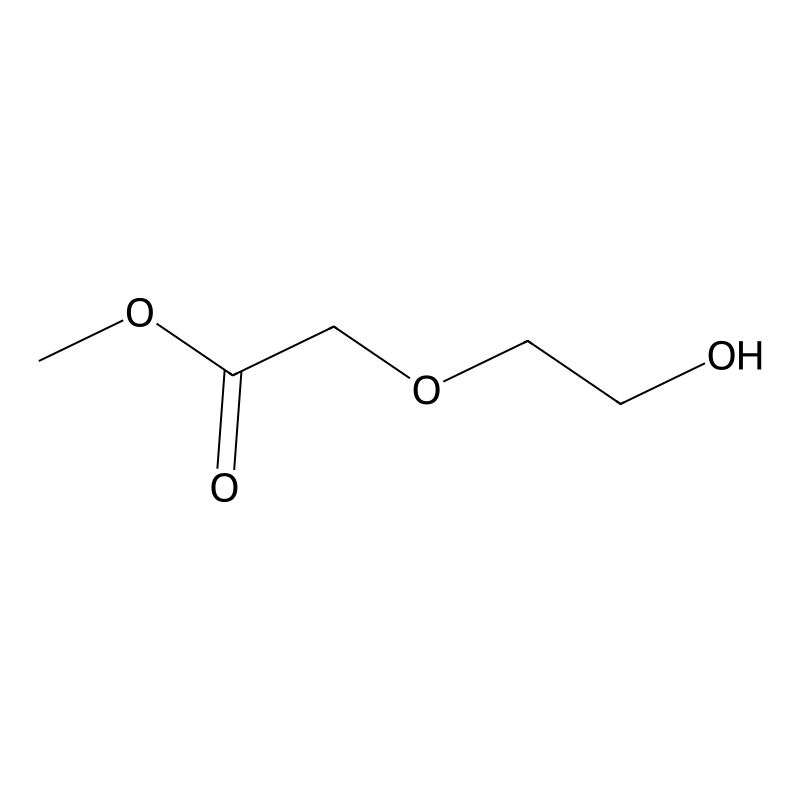Methyl 2-(2-hydroxyethoxy)acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Solvent in Paints, Coatings, and Inks
Scientific Field: Materials Science, Chemistry
Methods of Application: Methyl acetate dissolves various resins, pigments, and binders, contributing to the homogeneity and stability of paint and ink formulations.
Results/Outcomes: The use of methyl acetate enhances the solubility of colorants and improves the application properties of coatings and inks.
Cellulose Ester and Cellulose Ether Solvent
Scientific Field: Polymer Chemistry, Material Science
Summary: Methyl acetate is an effective solvent for cellulose esters (such as cellulose acetate) and cellulose ethers. These polymers are widely used in applications like film production, adhesives, and pharmaceutical coatings.
Methods of Application: Methyl acetate dissolves cellulose esters and ethers, allowing for the preparation of clear solutions or coatings.
Results/Outcomes: The use of methyl acetate facilitates the production of transparent films, adhesives, and controlled-release drug coatings.
Nitrocellulose Solvent
Scientific Field: Chemistry, Materials Science
Summary: Nitrocellulose, a highly flammable compound, is used in explosives, lacquers, and film production. Methyl acetate serves as a solvent for nitrocellulose.
Methods of Application: Methyl acetate dissolves nitrocellulose, allowing for the preparation of lacquers, varnishes, and celluloid films.
Results/Outcomes: Nitrocellulose-based coatings and films exhibit improved adhesion, gloss, and durability when methyl acetate is used as a solvent.
Polyvinyl Acetate (PVA) Solvent
Scientific Field: Polymer Chemistry, Adhesives
Summary: Polyvinyl acetate (PVA) is a common adhesive polymer used in woodworking, paper bonding, and textile applications. Methyl acetate acts as a solvent for PVA.
Methods of Application: Methyl acetate dissolves PVA, allowing for the formulation of adhesives with desired viscosity and bonding properties.
Results/Outcomes: PVA-based adhesives prepared using methyl acetate exhibit good bonding strength and flexibility.
Agrochemical Formulations
Scientific Field: Agriculture, Pesticides
Summary: Methyl acetate is utilized in the formulation of certain agrochemicals, including pesticides and herbicides.
Methods of Application: Methyl acetate is mixed with active ingredients to create stable formulations.
Results/Outcomes: Agrochemicals containing methyl acetate as a solvent exhibit improved dispersion, stability, and efficacy in pest control.
Pharmaceutical Industry
Scientific Field: Pharmacy, Drug Delivery
Summary: Methyl acetate finds applications in pharmaceutical formulations, particularly for controlled-release drug coatings.
Methods of Application: Methyl acetate is used to dissolve drug compounds and create uniform coatings on tablets or capsules.
Results/Outcomes: Controlled-release formulations prepared using methyl acetate allow for sustained drug release, improving patient compliance and therapeutic outcomes.
Methyl 2-(2-hydroxyethoxy)acetate is an organic compound with the molecular formula CHO. It is characterized by the presence of both an acetate and a hydroxyethoxy functional group, which contributes to its unique properties and reactivity. This compound is often utilized in various chemical syntheses and applications due to its versatile nature. Its structure includes a methyl ester group, making it soluble in polar solvents, which enhances its utility in chemical processes.
- Esterification: The compound can react with acids or alcohols to form new esters.
- Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield acetic acid and 2-(2-hydroxyethoxy)ethanol.
- Oxidation: It can be oxidized to form corresponding carboxylic acids, typically using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The hydroxyl group may participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used.
These reactions highlight the compound's reactivity and potential for further chemical transformations .
Methyl 2-(2-hydroxyethoxy)acetate can be synthesized through several methods:
- Esterification Reaction: This method involves the reaction of acetic acid with 2-(2-hydroxyethoxy)ethanol under acidic conditions. The reaction typically requires heating to promote ester formation.
- Ethanolysis of Acetic Anhydride: In this method, acetic anhydride reacts with 2-(2-hydroxyethoxy)ethanol to form methyl 2-(2-hydroxyethoxy)acetate along with acetic acid as a byproduct.
- Nucleophilic Substitution: The compound can also be synthesized by reacting an appropriate halide (e.g., bromoethyl acetate) with sodium salts of hydroxyethanol under basic conditions .
These synthesis routes provide flexibility in producing methyl 2-(2-hydroxyethoxy)acetate based on available reagents and desired purity levels.
While specific interaction studies focusing solely on methyl 2-(2-hydroxyethoxy)acetate are scarce, compounds with similar structures often exhibit interactions with enzymes and receptors in biological systems. Research into related compounds suggests that they may interact with cellular pathways involved in inflammation and microbial resistance. Future studies could explore the specific interactions of methyl 2-(2-hydroxyethoxy)acetate within biological contexts to better understand its potential therapeutic roles .
Similar Compounds: Comparison
Several compounds share structural similarities with methyl 2-(2-hydroxyethoxy)acetate, each exhibiting unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Sodium acetate | Simple carboxylate salt | Commonly used as a buffering agent |
| Sodium glycolate | Hydroxy-substituted acetate | Similar solubility; used in medicinal applications |
| Sodium lactate | Hydroxy acid salt | Used in medicine; exhibits buffering properties |
| Methyl acetate | Simple ester | Widely used as a solvent; less complex than methyl 2-(2-hydroxyethoxy)acetate |
| Ethylene glycol diacetate | Diester | Exhibits different reactivity due to multiple ester groups |
Methyl 2-(2-hydroxyethoxy)acetate stands out due to its dual functional groups (hydroxyl and carboxylate), which provide it with versatile reactivity not commonly found in simpler esters or carboxylates. This uniqueness makes it particularly valuable for complex organic syntheses and industrial applications .








